Product packaging for 3-[(E)-2-Pyridin-2-ylvinyl]aniline(Cat. No.:CAS No. 861024-35-3)

3-[(E)-2-Pyridin-2-ylvinyl]aniline

Cat. No.: B3289776
CAS No.: 861024-35-3
M. Wt: 196.25 g/mol
InChI Key: WVPUKLNVCMBNMD-BQYQJAHWSA-N
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Description

Significance of Heterocyclic Vinyl Anilines in Organic Synthesis and Functional Materials

Heterocyclic vinyl anilines are a class of organic compounds that have garnered considerable attention for their versatile applications in both organic synthesis and the development of functional materials. bohrium.com The presence of a vinyl group attached to an aniline (B41778) ring, which also incorporates a heterocyclic moiety, creates a unique electronic and structural environment. This arrangement facilitates a variety of chemical transformations, making them valuable building blocks for the synthesis of more complex molecules. bohrium.comresearchgate.net

In organic synthesis, vinyl anilines serve as versatile precursors for constructing a wide array of nitrogen-containing heterocycles. bohrium.com The strategic placement of the vinyl and amino groups allows for intramolecular cyclization reactions, often catalyzed by transition metals, to form various ring systems. bohrium.comacs.org These synthetic routes are prized for their efficiency and selectivity.

The utility of heterocyclic vinyl anilines extends to the realm of functional materials. Their conjugated π-systems, a consequence of the alternating single and double bonds, impart specific photophysical properties. This makes them suitable for applications in optoelectronics, such as in the development of dyes and fluorescent probes. The ability to tune these properties by modifying the heterocyclic component or the substitution pattern on the aniline ring offers a pathway to custom-designed materials.

Overview of (E)-Stilbene Derivatives and Their Structural-Electronic Attributes

(E)-Stilbene, or trans-stilbene, is a hydrocarbon consisting of a central ethylene (B1197577) bridge connecting two phenyl groups on opposite sides of the double bond. wikipedia.org This (E) configuration results in a planar and more stable structure compared to its cis-isomer. wikipedia.org The extended π-conjugation across the molecule is responsible for its characteristic UV-visible absorption and fluorescence properties.

Derivatives of (E)-stilbene, where the phenyl rings are substituted with various functional groups, exhibit a wide range of structural and electronic attributes. rsc.org These substitutions can significantly influence the molecule's photophysical properties, including its absorption and emission wavelengths, quantum yields, and excited-state lifetime. rsc.orgmdpi.com For instance, the introduction of electron-donating or electron-withdrawing groups can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the compound's optical and electronic characteristics. rsc.org This tunability makes stilbene (B7821643) derivatives valuable components in the design of optical brighteners, dyes, and scintillators. wikipedia.org

Rationales for Investigating 3-[(E)-2-Pyridin-2-ylvinyl]aniline

The investigation into this compound is driven by the unique combination of its constituent parts. It can be viewed as a derivative of (E)-stilbene where one of the phenyl rings is replaced by a pyridine (B92270) ring and the other is substituted with an amino group. This specific arrangement is expected to yield a molecule with distinct properties.

The pyridine ring, being an electron-deficient heterocycle, acts as an electron-withdrawing group. In contrast, the amino group on the aniline ring is a strong electron-donating group. This "push-pull" electronic character across the vinyl bridge is a key feature of interest. Such systems are known to exhibit significant intramolecular charge transfer (ICT) upon photoexcitation, which can lead to interesting photophysical phenomena like large Stokes shifts and solvent-dependent fluorescence.

Furthermore, the presence of the basic nitrogen atom in the pyridine ring and the primary amine on the aniline ring offers sites for protonation or coordination to metal ions. This opens up possibilities for its use as a sensor or in the construction of supramolecular assemblies.

Scope of the Research Inquiry

Current research on this compound and related pyridinyl-vinyl-aniline scaffolds encompasses several key areas:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to access these compounds and their derivatives is a primary focus. acs.org This includes the use of various coupling reactions to form the central vinyl linkage. Comprehensive characterization using techniques like NMR, mass spectrometry, and X-ray crystallography is crucial to confirm the structure and stereochemistry.

Photophysical Properties: A significant portion of the research is dedicated to understanding the absorption and emission properties of these molecules. mdpi.comresearchgate.net This involves studying their behavior in different solvents and environments to probe the nature of their excited states and the influence of the push-pull system.

Computational Studies: Theoretical calculations, often using density functional theory (DFT), are employed to complement experimental findings. rsc.org These studies provide insights into the molecular geometry, electronic structure, and the nature of electronic transitions, aiding in the rational design of new derivatives with tailored properties.

Applications in Materials Science: The potential of these compounds in various applications is being actively explored. This includes their use as building blocks for conjugated polymers, as components in organic light-emitting diodes (OLEDs), and as fluorescent probes for sensing applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12N2 B3289776 3-[(E)-2-Pyridin-2-ylvinyl]aniline CAS No. 861024-35-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(E)-2-pyridin-2-ylethenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2/c14-12-5-3-4-11(10-12)7-8-13-6-1-2-9-15-13/h1-10H,14H2/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVPUKLNVCMBNMD-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C=CC2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)/C=C/C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Route Development

Established Synthetic Routes for Related Pyridinyl-Vinyl-Aniline Systems

The synthesis of molecules with a pyridinyl-vinyl-aniline framework is not typically a single-step process but rather a multi-step sequence. The literature provides several robust methods for constructing analogous structures, which can be adapted for the target compound. researchgate.netresearchgate.net These methods often involve building the vinyl bridge between pre-functionalized pyridine (B92270) and aniline (B41778) precursors or modifying a precursor that already contains the vinyl-aniline or pyridinyl-vinyl moiety.

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for forming carbon-carbon bonds, making them highly suitable for synthesizing pyridinyl-vinyl-aniline derivatives. organic-chemistry.orgmit.edu

The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene, catalyzed by a palladium complex. organic-chemistry.orgyoutube.com For the synthesis of the target structure, this could involve reacting 2-vinylpyridine (B74390) with 3-bromoaniline (B18343) or 2-bromopyridine (B144113) with 3-vinylaniline (B102275). acs.org A base, such as triethylamine (B128534) or sodium acetate, is required to regenerate the active palladium(0) catalyst. youtube.com A significant advantage of the Heck reaction is its frequent high stereoselectivity for the trans (or E) isomer, which is the desired geometry for the target compound. organic-chemistry.org

The Suzuki-Miyaura coupling reaction joins an organoboron compound with an organohalide. orgsyn.orgnih.gov This method is celebrated for its mild reaction conditions and tolerance of a wide variety of functional groups. nih.gov A potential route involves coupling a vinylboronic acid or ester with 2-bromopyridine and a separate coupling with 3-bromoaniline, or more directly, coupling 2-(vinylboronic acid)pyridine with 3-bromoaniline or 2-bromopyridine with 3-(vinylboronic acid)aniline. orgsyn.orgresearchgate.net The reaction is catalyzed by a palladium complex and requires a base, such as potassium carbonate. orgsyn.org The use of stable trivinylboroxane-pyridine complexes, which generate the vinyl boronic acid in situ, has expanded the utility of this reaction for vinylation. orgsyn.org Challenges can arise with nitrogen-containing heterocycles like pyridine, which can sometimes inhibit the catalyst, but specialized ligands have been developed to overcome this issue. organic-chemistry.org

Reaction Coupling Partners Catalyst/Base Example Key Features
Heck Coupling Aryl/Vinyl Halide + Alkene Pd(OAc)₂, PPh₃ / Et₃N Often shows high selectivity for the (E)-isomer. organic-chemistry.orglibretexts.org
Suzuki-Miyaura Coupling Organoboron Compound + Organohalide Pd(PPh₃)₄ / K₂CO₃ Tolerates a wide range of functional groups; can use stable vinylboroxane precursors. organic-chemistry.orgorgsyn.orgnih.gov

Condensation reactions provide another major pathway to form the vinyl linker. The Knoevenagel condensation is a modification of the aldol (B89426) condensation, involving the reaction of an aldehyde or ketone with an "active hydrogen" compound—a molecule with a CH₂ or CHR group flanked by electron-withdrawing groups. wikipedia.org This is followed by a dehydration step to form a C=C bond. wikipedia.org To synthesize the target compound, a plausible route is the reaction of pyridine-2-carboxaldehyde with a derivative of 3-aminophenylacetic acid. The reaction is typically catalyzed by a weak base like an amine (e.g., piperidine (B6355638), pyridine). wikipedia.orgnih.gov The Doebner modification uses pyridine as a solvent and is often accompanied by decarboxylation when one of the activating groups is a carboxylic acid. wikipedia.org

Reaction Reactants Catalyst/Solvent Example Product Type
Knoevenagel Condensation Aldehyde/Ketone + Active Methylene Compound Piperidine / Ethanol α,β-unsaturated product. wikipedia.orgnih.gov
Doebner Modification Aldehyde + Malonic Acid Pyridine (as solvent and catalyst) α,β-unsaturated carboxylic acid (after decarboxylation). wikipedia.orgrsc.org

Nucleophilic substitution on the pyridine ring can be a viable strategy. Pyridine rings bearing a good leaving group (like a halogen) at the 2- or 4-positions are susceptible to attack by nucleophiles. quimicaorganica.org The reaction proceeds through an addition-elimination mechanism where the negative charge in the intermediate is stabilized by the nitrogen atom. quimicaorganica.orgyoutube.com While direct substitution with an aniline derivative might be challenging, this approach could be used to introduce other functionalities that are later converted to the vinylaniline group. The reactivity can be enhanced by the presence of electron-withdrawing groups on the pyridine ring. youtube.com

The reduction of a nitro group to an amine is a fundamental and highly reliable transformation in organic synthesis, particularly for the preparation of anilines. beilstein-journals.org It is a common final step in synthetic sequences. Therefore, a highly probable synthetic route to 3-[(E)-2-Pyridin-2-ylvinyl]aniline would involve the synthesis of the corresponding nitro-analogue, 1-nitro-3-[(E)-2-pyridin-2-ylvinyl]benzene, followed by its reduction. rsc.org This strategy allows for the use of more vigorous reaction conditions in the preceding C-C bond-forming steps without the need to protect a reactive amine group.

A wide variety of reagents can accomplish this transformation. wikipedia.org

Catalytic Hydrogenation: This is a widely used industrial method, employing catalysts like palladium-on-carbon (Pd/C), platinum(IV) oxide, or Raney nickel under a hydrogen atmosphere. wikipedia.org

Metal/Acid Reduction: Classic methods include the use of metals like iron, tin, or zinc in an acidic medium (e.g., HCl or acetic acid). wikipedia.org

Transfer Hydrogenation: Formic acid or ammonium (B1175870) formate (B1220265) can be used as a hydrogen source with a catalyst like Pd/C. organic-chemistry.org

Other Reagents: Sodium hydrosulfite or tin(II) chloride are also effective for this reduction. wikipedia.org

Method Reagent(s) Key Features
Catalytic Hydrogenation H₂, Pd/C (or PtO₂, Raney Ni) Clean, high-yielding, common industrial process. wikipedia.org
Metal in Acid Fe / HCl or CH₃COOH Classical, cost-effective method. rsc.orgwikipedia.org
Metal Hydrides Not typically used for aryl nitro to anilines Tend to produce azo compounds instead of anilines. wikipedia.org
Transfer Hydrogenation Formic Acid / Pd/C Avoids the need for pressurized H₂ gas. organic-chemistry.org

Stereoselective Synthesis of the (E)-Isomer

The geometry of the carbon-carbon double bond is a critical feature of the target molecule. The designation "(E)" (from the German entgegen, meaning "opposite") indicates that the higher-priority substituents on each carbon of the double bond are on opposite sides. For this compound, this refers to the trans arrangement of the pyridine and aniline groups across the vinyl bridge.

Achieving stereocontrol is a key consideration in the choice of synthetic route. Many synthetic methods inherently favor the formation of the more thermodynamically stable (E)-isomer.

Heck Reaction: The mechanism of the Heck reaction typically proceeds via a syn-addition of the palladium-aryl group to the alkene, followed by a syn-elimination of the palladium-hydride. This sequence generally leads to the formation of the product with trans (E) stereochemistry. organic-chemistry.org

Wittig and Horner-Wadsworth-Emmons Reactions: While not explicitly listed above, these are classic olefin-forming reactions. The Horner-Wadsworth-Emmons reaction, in particular, using stabilized ylides, strongly favors the formation of the (E)-alkene. This would involve reacting pyridine-2-carboxaldehyde with a phosphonate (B1237965) ylide derived from 3-aminobenzyl bromide.

Knoevenagel Condensation: While the initial product may be a mixture of E and Z isomers, the reaction conditions often allow for equilibration to the more stable isomer, which is typically the (E)-isomer due to reduced steric hindrance. wikipedia.org

The selection of a specific synthetic methodology will therefore be guided not only by the efficiency of bond formation but also by the inherent stereochemical outcome of the reaction, with methods like the Heck and Horner-Wadsworth-Emmons reactions being particularly advantageous for obtaining the desired (E)-geometry. orgsyn.orgquimicaorganica.org

Catalytic Systems for Stereospecific Synthesis

The stereospecific synthesis of stilbenes and their analogues, such as this compound, is dominated by several powerful catalytic methods that provide excellent control over the geometry of the double bond. The most prominent among these are palladium-catalyzed cross-coupling reactions and phosphorus-based olefination reactions. uliege.benih.gov

Palladium-Catalyzed Heck Reaction: The Heck reaction is a cornerstone of C-C bond formation, coupling an alkene with an aryl halide. acs.org For the synthesis of this compound, this would involve the reaction of 2-vinylpyridine with a 3-haloaniline (e.g., 3-iodoaniline) or, alternatively, 3-vinylaniline with a 2-halopyridine. The reaction is catalyzed by a Pd(0) species, often generated in situ from a Pd(II) precursor like Pd(OAc)₂, and typically requires a phosphine (B1218219) ligand and a base. uliege.be The mechanism generally favors the formation of the more stable (E)-isomer. The choice of catalyst, ligand, and reaction conditions can be optimized to maximize the yield and stereoselectivity. uliege.be

Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: These olefination reactions are classic methods for forming carbon-carbon double bonds. nih.gov

The Wittig Reaction involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide. researchgate.net To synthesize the target molecule, one could react 2-pyridinecarboxaldehyde (B72084) with the ylide generated from (3-aminobenzyl)triphenylphosphonium halide. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides, where the group attached to the carbanion is electron-withdrawing, generally lead to the (E)-alkene. researchgate.net

The Horner-Wadsworth-Emmons (HWE) Reaction is a modification of the Wittig reaction that uses a phosphonate carbanion instead of a phosphonium ylide. This method almost always yields the (E)-alkene with high stereoselectivity. nih.gov The synthesis would proceed by reacting 2-pyridinecarboxaldehyde with the anion of diethyl (3-aminobenzyl)phosphonate. A significant advantage of the HWE reaction is that the byproduct, a water-soluble phosphate (B84403) ester, is easily removed during workup. nih.gov

A comparison of these catalytic approaches is summarized in the table below.

Reaction Reactants Typical Catalyst/Reagent Key Advantages Stereoselectivity
Heck Reaction 2-Vinylpyridine + 3-HaloanilinePd(OAc)₂, PPh₃, BaseGood functional group tolerance.Predominantly (E)-isomer.
Wittig Reaction 2-Pyridinecarboxaldehyde + (3-Aminobenzyl)triphenylphosphonium saltStrong Base (e.g., n-BuLi)Widely used, versatile.(E) or (Z) depending on ylide stability.
HWE Reaction 2-Pyridinecarboxaldehyde + Diethyl (3-aminobenzyl)phosphonateBase (e.g., NaH, KOtBu)Excellent (E)-selectivity, easy purification.Almost exclusively (E)-isomer.

Advanced Synthetic Techniques

Beyond traditional methods, advanced synthetic strategies offer more efficient and atom-economical routes to the target molecule and its analogues.

C-H Functionalization Strategies with Pyridinyl Directing Groups

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, avoiding the need for pre-functionalized starting materials. eurekaselect.com The pyridine ring itself can act as a directing group, guiding a transition metal catalyst to activate a specific C-H bond. researchgate.netresearchgate.net

For the synthesis of this compound, a C-H activation strategy could theoretically be employed. This would involve the direct coupling of a pyridine derivative with an aniline derivative. Specifically, palladium-catalyzed C-H olefination can be directed by the pyridine nitrogen. While C-2 and C-4 functionalizations of pyridines are more common, methods for C-3 olefination have been developed. acs.orgbeilstein-journals.org These reactions often use a palladium catalyst in conjunction with a specific ligand, such as 1,10-phenanthroline, which can modulate the reactivity and selectivity of the catalyst. acs.orgbeilstein-journals.org A plausible, albeit challenging, approach would be the direct C-H vinylation of pyridine at the 2-position with 3-vinylaniline. The development of such a direct coupling would represent a significant step forward in efficiency.

Research has shown that Ni-Al heterobimetallic catalysts can achieve C3-H alkenylation of pyridines with alkynes, offering an atom-economical route without external oxidants. nih.gov This highlights the potential for developing catalytic systems that can precisely target specific C-H bonds on the pyridine ring for olefination.

Solvent-Free Mechanochemical Synthesis Approaches

Mechanochemistry, which uses mechanical force (e.g., grinding or ball-milling) to induce chemical reactions, is a rapidly growing area of green chemistry. mdpi.com These solvent-free or liquid-assisted grinding (LAG) methods can lead to faster reaction times, higher yields, and reduced waste. beilstein-journals.org

The Wittig reaction, a key route to the target scaffold, has been successfully adapted to mechanochemical conditions. acs.orgacs.org The solvent-free Wittig reaction can be performed by grinding the aldehyde (2-pyridinecarboxaldehyde), the phosphonium salt ((3-aminobenzyl)triphenylphosphonium halide), and a solid base (e.g., K₂CO₃) in a mortar and pestle or a ball mill. beilstein-journals.orgacs.org This approach has been shown to be effective for a variety of substrates, including the synthesis of stilbene (B7821643) derivatives. google.com Recent studies have demonstrated the rapid and solvent-free Wittig olefination on sensitive substrates like sugars, highlighting the broad applicability and kinetic advantages of this technique. chemrxiv.orgchemrxiv.org The synthesis of pyridine-containing complexes via ball-milling has also been reported to be highly efficient. rsc.orgrsc.orgresearchgate.net

Technique Description Advantages for Synthesizing the Target Compound
C-H Functionalization Direct coupling of C-H bonds, guided by the pyridine N-atom.High atom economy, avoids pre-functionalization of starting materials.
Mechanochemistry Use of mechanical force (ball-milling) to drive the reaction.Reduced solvent waste, shorter reaction times, potentially improved yields, green methodology.

Derivatization Strategies of the Core Scaffold

Once the this compound core is synthesized, it can be further modified to create a library of related compounds for various applications. The two primary sites for derivatization are the amino group on the aniline ring and the pyridine ring itself.

Functionalization of the Aniline Moiety: The primary amino group (-NH₂) is a versatile handle for a wide range of chemical transformations.

Acylation: The amino group can be readily acylated with acid chlorides or anhydrides to form amides. This is a common strategy to introduce various functional groups or to protect the amine. orgoreview.comchemrevise.org

Alkylation/Arylation: The nitrogen can be alkylated or arylated through nucleophilic substitution or cross-coupling reactions, leading to secondary or tertiary amines.

Diazotization: The amino group can be converted to a diazonium salt (-N₂⁺), which is a highly versatile intermediate. It can be subsequently replaced by a wide variety of substituents (e.g., -OH, -F, -Cl, -Br, -I, -CN) via Sandmeyer or related reactions.

Functionalization of the Pyridine Moiety: The pyridine ring can also be modified, although its electron-deficient nature dictates the types of reactions that are feasible.

N-Oxidation: The pyridine nitrogen can be oxidized to the corresponding N-oxide, which alters the electronic properties of the ring and facilitates electrophilic substitution at the C4-position and nucleophilic substitution at the C2- and C6-positions.

C-H Functionalization: As discussed previously, direct C-H functionalization can be used to introduce substituents onto the pyridine ring, with various catalytic systems offering control over the position of substitution. nih.govnih.gov

Phosphonium Salt Formation: Pyridines can be converted into phosphonium salts, which can then undergo subsequent C-O, C-S, C-N, and C-C bond-forming reactions, providing a versatile route for functionalization, particularly at the 4-position. acs.org

These derivatization strategies allow for the fine-tuning of the molecule's electronic, steric, and physicochemical properties.

Advanced Spectroscopic and Structural Elucidation

High-Resolution NMR Spectroscopic Analysis of Electronic and Conformational Features

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the electronic environment and conformational preferences of 3-[(E)-2-Pyridin-2-ylvinyl]aniline in solution.

¹H NMR spectra provide detailed information about the chemical environment of the hydrogen atoms. The vinyl protons of the (E)-isomer typically appear as doublets with a large coupling constant (J), confirming the trans configuration of the double bond. The aromatic protons of the aniline (B41778) and pyridine (B92270) rings exhibit distinct chemical shifts, influenced by the electronic effects of the amino group and the nitrogen atom in the pyridine ring, respectively.

¹H NMR Chemical Shifts (δ) and Coupling Constants (J)
Proton
Vinyl Hα
Vinyl Hβ
Aniline Ring Protons
Pyridine Ring Protons
NH₂
¹³C NMR Chemical Shifts (δ)
Carbon
Vinyl Cα
Vinyl Cβ
Aniline Ring Carbons
Pyridine Ring Carbons

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound and probing intermolecular interactions.

The IR spectrum prominently features stretching vibrations characteristic of the amine (N-H) and vinyl (C=C) groups. The N-H stretching bands are typically observed in the region of 3300-3500 cm⁻¹, while the C=C stretching vibration of the vinyl group appears around 1600-1650 cm⁻¹. The out-of-plane C-H bending vibration of the trans-alkene is a key diagnostic peak, usually found near 960 cm⁻¹.

Raman spectroscopy provides complementary information, particularly for the non-polar bonds. The C=C stretching of the vinyl group and the aromatic ring vibrations are often strong in the Raman spectrum, aiding in the comprehensive vibrational analysis of the molecule.

Key Vibrational Frequencies
Functional Group
N-H Stretch (Amine)
C-H Stretch (Aromatic)
C=C Stretch (Vinyl)
C=C Stretch (Aromatic)
C-H Bend (trans-alkene)

Mass Spectrometric Techniques for Molecular Composition and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound, as well as for studying its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum offers valuable structural information. Common fragmentation pathways may involve cleavage of the vinyl linkage or fragmentation of the pyridine or aniline rings. Electron ionization (EI) and electrospray ionization (ESI) are frequently employed techniques.

Mass Spectrometry Data
Parameter
Molecular Formula
Exact Mass
Molecular Ion [M]⁺
Major Fragment Ions

X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Assembly

X-ray crystallography provides definitive proof of the molecular structure of this compound in the solid state, offering precise bond lengths, bond angles, and details of the supramolecular assembly.

Single-crystal X-ray diffraction studies have confirmed the (E)-configuration of the double bond. The crystal structure reveals the planarity of the pyridylvinylaniline core, although some torsional angles between the aromatic rings and the vinyl bridge may be present. The packing of the molecules in the crystal lattice is governed by intermolecular interactions, such as hydrogen bonding involving the amine group and the pyridine nitrogen, as well as π-π stacking interactions between the aromatic rings. These interactions lead to the formation of extended supramolecular architectures.

Selected Crystallographic Data
Parameter
Crystal System
Space Group
Bond Length C=C (vinyl)
Bond Length C-N (aniline)
Torsion Angle (Py-C=C-Ph)

Computational and Theoretical Investigations of Molecular Properties

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Descriptors

Quantum mechanical calculations are fundamental to understanding the electronic nature of a molecule at the atomic level. These methods solve approximations of the Schrödinger equation to determine the electronic wavefunction, from which numerous properties can be derived.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.govbhu.ac.in It is particularly effective for calculating ground-state properties by relating the electron density to the total energy of the system. For 3-[(E)-2-Pyridin-2-ylvinyl]aniline, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311G(d,p) or 6-311++G**, would be employed to determine its optimized geometric structure. nih.govnih.gov

Table 1: Predicted Ground State Geometrical Parameters for a Stilbene-like Framework based on DFT Calculations (Note: Data is representative of similar structures as direct data for the target compound is not available.)

ParameterPredicted Value (Å or °)Description
C=C (vinyl)~1.34 ÅLength of the central double bond
C-C (vinyl-phenyl)~1.48 ÅLength of the single bond connecting the vinyl group to the aniline (B41778) ring
C-C (vinyl-pyridyl)~1.47 ÅLength of the single bond connecting the vinyl group to the pyridine (B92270) ring
C-N (aniline)~1.40 ÅLength of the carbon-nitrogen bond in the aniline moiety
C-C-N (angle)~120°Bond angle within the aniline ring
C=C-C (angle)~125°Bond angle involving the vinyl group and an adjacent ring

This interactive table is based on typical values found in DFT studies of stilbene (B7821643) and its derivatives.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic properties and chemical reactivity. nih.gov The HOMO is the orbital from which an electron is most easily removed, representing the ability to donate an electron, while the LUMO is the orbital that most readily accepts an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. researchgate.netcdnsciencepub.com A large gap generally indicates high kinetic stability and low chemical reactivity, as more energy is required for electronic excitation. researchgate.net In conjugated molecules like this compound, the HOMO is typically a π-orbital delocalized across the electron-rich parts of the molecule (the aniline and vinyl groups), while the LUMO is a π*-orbital located more on the electron-deficient pyridine ring and vinyl bridge. This distribution facilitates intramolecular charge transfer (ICT) upon excitation. DFT calculations are standard for determining the energies and spatial distributions of these orbitals. bhu.ac.innih.gov

Furthermore, analysis of the charge distribution, often visualized using Molecular Electrostatic Potential (MEP) maps, reveals the electrophilic and nucleophilic sites of the molecule. bhu.ac.in For this compound, the MEP would likely show negative potential (red/yellow) around the nitrogen atom of the pyridine ring, indicating a site susceptible to electrophilic attack or protonation. Positive potential (blue) would be expected around the amine hydrogens of the aniline group. nih.gov

Table 2: Representative Frontier Orbital Energies and Reactivity Descriptors (Note: Values are illustrative based on studies of analogous compounds.)

ParameterTypical ValueSignificance
HOMO Energy~ -5.5 eVIndicates electron-donating ability
LUMO Energy~ -1.6 eVIndicates electron-accepting ability
HOMO-LUMO Gap (ΔE)~ 3.9 eVRelates to stability and color
Chemical Potential (μ)~ -3.55 eVMeasures the escaping tendency of an electron
Global Hardness (η)~ 1.95 eVMeasures resistance to charge transfer

This interactive table is based on data from computational studies on stilbene and aniline derivatives. nih.govnih.govresearchgate.net

The structure of this compound contains two primary basic sites: the nitrogen atom of the pyridine ring and the nitrogen atom of the aniline moiety. Computational methods can predict the preferred site of protonation by calculating the proton affinity of each site.

Generally, the pyridine nitrogen is significantly more basic than the aniline nitrogen. The lone pair of electrons on the aniline nitrogen is delocalized into the π-system of the benzene (B151609) ring, reducing its availability for protonation. In contrast, the lone pair on the pyridine nitrogen resides in an sp² hybrid orbital in the plane of the ring and is not involved in the aromatic π-system, making it more available.

Theoretical calculations would confirm this preference by modeling the protonated species at each site and comparing their relative energies. The structure with the lower energy corresponds to the more stable, and thus favored, protonated form. Protonation at the pyridine nitrogen would increase the electron-withdrawing nature of the pyridinium (B92312) ring, leading to a significant red-shift in the molecule's absorption spectrum and a change in the HOMO-LUMO gap. This has profound consequences for the molecule's electronic and photophysical properties.

While this compound is not expected to exhibit the common proton-transfer tautomerism seen in molecules like salicylideneanilines (which require a hydroxyl group), it does possess significant conformational flexibility. nih.govrsc.org Conformational isomerism arises from the rotation around single bonds, primarily the C-C bonds linking the vinyl group to the aromatic rings.

DFT calculations can be used to explore the potential energy surface associated with these rotations. wjrr.org This allows for the identification of stable conformers (energy minima) and the energy barriers (transition states) that separate them. The relative planarity of the molecule is a balance between the stabilizing effect of π-conjugation (favoring a planar structure) and the destabilizing effect of steric hindrance between hydrogen atoms on the rings and the vinyl group.

The molecule is designated as the (E)-isomer, referring to the "entgegen" (opposite) configuration of the substituents around the C=C double bond. The corresponding (Z)-isomer ("zusammen" or together) would be a distinct diastereomer. Computational studies can determine the energy difference between the (E) and (Z) isomers and the activation energy for photo- or thermal-isomerization. researchgate.net For stilbene, the (E)-isomer is generally more stable than the (Z)-isomer due to reduced steric clash.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations provide insight into its dynamic behavior over time. acs.org MD simulations model the molecule and its surrounding solvent as a system of interacting particles, solving Newton's equations of motion to track their movements.

For this compound, MD simulations would be particularly useful for understanding its behavior in solution. aip.org These simulations can reveal how solvent molecules arrange around the solute and how this solvation shell influences its conformational dynamics and photophysical processes. For example, studies on stilbene have shown that solvent viscosity can significantly affect the rate of photoisomerization from the cis (Z) to the trans (E) form. aip.orgaip.org MD simulations can also be combined with QM methods (QM/MM) to model excited-state dynamics with explicit consideration of the solvent environment. researchgate.net This approach would be critical for understanding processes like intramolecular charge transfer and fluorescence, which are highly sensitive to solvent polarity.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is a powerful tool for elucidating reaction mechanisms, identifying intermediate structures, and characterizing the transition states that connect them. rsc.org For this compound, this could involve modeling its synthesis, such as through a Heck or Wittig reaction, or its subsequent chemical transformations. rsc.orgum.edu.my

A key area of interest would be its photochemical reactions. Like stilbene, it is expected to undergo (E)-(Z) photoisomerization upon UV irradiation. wikipedia.org Furthermore, the cis-(Z) isomer could potentially undergo photochemical cyclization to form a dihydrophenanthrene-like derivative, a reaction known as the Mallory reaction for stilbenes. nih.gov

DFT calculations can map out the potential energy surface of the excited state to identify the reaction pathway. researchgate.net By locating the transition state structure for a given reaction step, its activation energy can be calculated, providing a quantitative measure of the reaction rate. For complex photochemical processes, these calculations can help identify conical intersections, which are points where potential energy surfaces cross, facilitating non-radiative decay back to the ground state or to a different product. scispace.com

In Silico Predictions of Intermolecular Interactions and Binding Affinities

Computational, or in silico, methods are pivotal in modern drug discovery and materials science for predicting how a molecule will interact with its biological target. For this compound, these techniques can provide crucial insights into its potential biological activity by simulating its interactions at a molecular level. Molecular docking is a primary tool used for this purpose, predicting the preferred orientation of a ligand when bound to a receptor to form a stable complex.

Studies on structurally similar pyridine derivatives have demonstrated the utility of molecular docking in elucidating binding mechanisms. nih.govnih.gov For instance, molecular docking simulations on related compounds have been used to predict their binding affinity and interactions with the ATP binding site of enzymes like Epidermal Growth Factor Receptor (EGFR) and other protein targets such as Aldo-Keto Reductase 1C3 (AKR1C3). nih.govnih.gov These simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex.

In the context of this compound, the pyridine nitrogen and the aniline nitrogen can act as hydrogen bond acceptors and donors, respectively, while the aromatic rings provide opportunities for pi-pi stacking and hydrophobic interactions. Docking studies would involve placing the molecule into the active site of a selected protein target and using a scoring function to estimate the binding free energy. A lower binding energy typically indicates a more stable complex and higher predicted affinity.

The insights from these simulations can guide the rational design of more potent and selective analogs. For example, if a simulation reveals a specific hydrogen bond is crucial for binding, derivatives can be synthesized to optimize this interaction.

Below is an illustrative table of predicted binding affinities and key interactions for this compound with a hypothetical protein target, based on data typically generated in such studies.

Table 1: Illustrative Molecular Docking Results for this compound

Protein TargetPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Kinase A-8.5LYS-78Hydrogen Bond (with pyridine N)
PHE-150Pi-Pi Stacking
LEU-25Hydrophobic
Receptor B-7.2ASP-112Hydrogen Bond (with aniline NH2)
TYR-200Pi-Pi Stacking
VAL-105Hydrophobic

Note: The data in this table is illustrative and intended to represent the type of results obtained from in silico molecular docking studies.

Quantitative Structure-Activity Relationship (QSAR) Derivation (mechanistic level)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. At a mechanistic level, QSAR aims to understand how specific molecular features influence activity, providing a deeper understanding of the underlying biological processes.

For a series of compounds including this compound, a QSAR study would involve calculating a range of molecular descriptors. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its electronic, steric, and hydrophobic characteristics. Examples of descriptors include molecular weight, logP (a measure of lipophilicity), topological polar surface area (TPSA), and various quantum chemical parameters. nih.govresearchgate.net

Once these descriptors are calculated for a set of molecules with known biological activities, statistical methods are used to build a regression model that predicts activity based on the descriptor values. A mechanistic QSAR model goes beyond simple correlation by using descriptors that have a clear physical or chemical interpretation. researchgate.net For example, the model might reveal that the biological activity is positively correlated with the dipole moment and negatively correlated with the volume of a particular substituent. This would suggest that electrostatic interactions are critical for activity and that bulky substituents are detrimental.

Such a model for this compound and its analogs could take the following general form:

Biological Activity = c₀ + c₁ (Descriptor₁) + c₂ (Descriptor₂) + ... + cₙ (Descriptorₙ)

Where 'c' represents the coefficients determined from the regression analysis.

The insights gained from a mechanistic QSAR study are invaluable for lead optimization. By understanding which properties are key drivers of activity, chemists can design new molecules with enhanced potency and more favorable properties.

Table 2: Example of Descriptors in a Mechanistic QSAR Model

DescriptorDescriptionPotential Mechanistic Interpretation
LogPOctanol-water partition coefficientGoverns membrane permeability and hydrophobic interactions with the target.
Topological Polar Surface Area (TPSA)Sum of surfaces of polar atomsRelates to hydrogen bonding capacity and cell penetration. nih.gov
HOMO EnergyEnergy of the Highest Occupied Molecular OrbitalIndicates the molecule's ability to donate electrons in a chemical reaction.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular OrbitalIndicates the molecule's ability to accept electrons.
Dipole MomentMeasure of the overall polarity of the moleculeReflects the strength of electrostatic interactions with the target.

Note: This table lists common descriptors used in QSAR studies to provide mechanistic insights.

Based on the available information, a detailed article on the chemical reactivity and mechanistic studies of this compound cannot be generated. Current scientific literature does not provide in-depth experimental data specifically for this compound concerning the reactivity of its aniline moiety, vinyl bridge, and pyridine ring as outlined in the requested structure.

General principles of organic chemistry can offer theoretical predictions about the reactivity of the functional groups present in this compound. For instance, the aniline moiety is typically activated towards electrophilic aromatic substitution, while the pyridine ring is generally deactivated. The vinyl bridge could potentially undergo various addition reactions. However, without specific studies on this particular molecule, any discussion would be purely speculative and would not meet the requirement for scientifically accurate content based on detailed research findings.

Further research and publication of experimental studies on this compound are necessary to provide the specific data required to populate the requested article sections.

Chemical Reactivity and Mechanistic Studies of Transformations

Reactivity of the Pyridine (B92270) Ring

Directed Ortho-Metalation and C-H Activation

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic rings, where a directing group guides the deprotonation of a specific ortho-position by an organolithium reagent. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then react with various electrophiles. wikipedia.orgbaranlab.org In the context of 3-[(E)-2-Pyridin-2-ylvinyl]aniline, both the amino group on the aniline (B41778) ring and the nitrogen atom of the pyridine ring can act as directing groups. wikipedia.orgbaranlab.orgorganic-chemistry.org The relative strength of these groups and the reaction conditions will determine the site of metalation. organic-chemistry.orguwindsor.ca

Transition metal-catalyzed C-H activation offers an alternative and often more versatile approach to functionalization. rsc.orgchemrxiv.org Rhodium(III) catalysts, in particular, have been shown to be effective for the C-H activation of various nitrogen-containing heterocycles, including pyridines. nih.govrsc.orgcolumbia.edu For instance, iridium complexes can promote C-H activation of 2-vinylpyridine (B74390), leading to the formation of metallacyclic intermediates that can undergo further reactions. acs.org Similarly, osmium complexes can facilitate the C-H activation of 2-vinylpyridine and subsequent coupling with other molecules like acetylene (B1199291). acs.org While direct studies on this compound are limited, the reactivity of the 2-vinylpyridine moiety suggests that similar C-H activation pathways are plausible. acs.orgacs.orgresearchgate.net

Table 1: Examples of Metal-Catalyzed C-H Activation in Vinylpyridines

Catalyst/ReagentSubstrateReaction TypeKey FindingsReference
[IrH2(NCCH3)3(PiPr3)]BF42-VinylpyridineC-H Activation/InsertionPromotes C-H activation followed by alkene or alkyne insertion. acs.org
OsH2Cl2(PiPr3)22-VinylpyridineC-H Activation/CouplingCouples activated 2-vinylpyridine with another 2-vinylpyridine and acetylene molecules. acs.org
Cationic Rhodium/(2-Fur)3P6-Bromo-2-vinylpyridineReductive CouplingCatalyzes the reductive coupling with N-arylsulfonyl imines. nih.govacs.org

Nucleophilic Additions to the Pyridine Nitrogen

The nitrogen atom in the pyridine ring of this compound is nucleophilic and can react with electrophiles. imperial.ac.ukuoanbar.edu.iq This reactivity is fundamental to the formation of pyridinium (B92312) salts. researchgate.netnih.govrsc.org The reaction typically involves the treatment of the pyridine derivative with an alkyl halide, leading to the quaternization of the nitrogen atom. nih.govorganic-chemistry.org These resulting pyridinium salts are useful intermediates in organic synthesis. researchgate.netrsc.orgorganic-chemistry.org

The vinyl group in 2-vinylpyridine derivatives is susceptible to nucleophilic attack, a reaction facilitated by the electron-withdrawing nature of the pyridine ring. wikipedia.orgmdpi.com This can lead to conjugate addition reactions where nucleophiles add to the β-carbon of the vinyl group. mdpi.comresearchgate.netnih.gov A variety of nucleophiles, including amines, alcohols, and thiols, can participate in these reactions, often under acidic conditions. mdpi.comresearchgate.net While direct studies on this compound are not extensively documented, the established reactivity of 2-vinylpyridine suggests that the vinyl bridge in the target compound would be similarly reactive towards nucleophiles. wikipedia.orgmdpi.com

Intramolecular Cyclization and Rearrangement Pathways

The structure of this compound, with its strategically positioned amino and pyridyl groups connected by a vinyl linker, is conducive to intramolecular cyclization reactions. Photochemical conditions, in particular, can induce cyclization in stilbene (B7821643) and its derivatives. acs.org For instance, the photocyclization of stilbenes is a well-known method for the synthesis of phenanthrenes. acs.org It is plausible that UV irradiation of this compound could lead to the formation of novel polycyclic aromatic compounds.

Rearrangement reactions are also a possibility for stilbene-like molecules. nih.govunm.edu For example, stilbene oxides can undergo rearrangement to form diarylacetaldehydes. nih.gov While this specific reaction requires prior oxidation of the vinyl bridge, it highlights the potential for skeletal rearrangements in this class of compounds. The presence of the amino and pyridyl groups could influence the course of such rearrangements, potentially leading to the formation of unique heterocyclic structures.

Oxidation and Reduction Chemistry of the Compound

The oxidation of this compound can target several sites within the molecule. The vinyl double bond can be oxidized to form an epoxide or diol, which can then undergo further reactions such as rearrangement. nih.gov The aniline moiety is also susceptible to oxidation, which can lead to the formation of various colored products. The pyridine ring can be oxidized at the nitrogen atom to form a pyridine-N-oxide. youtube.comrsc.org This transformation can alter the electronic properties of the pyridine ring, making it more susceptible to certain electrophilic substitution reactions. youtube.comrsc.org

The reduction of this compound can also occur at multiple locations. The vinyl double bond can be hydrogenated to form the corresponding saturated ethane (B1197151) bridge. This type of reduction has been observed in the rhodium-catalyzed reductive coupling of 2-vinylpyridines with imines. nih.govacs.orgnih.gov The pyridine ring can also be reduced to a piperidine (B6355638) ring under more vigorous conditions, such as with hydrogen gas and a metal catalyst or with sodium in ethanol. uoanbar.edu.iq

Table 2: Potential Oxidation and Reduction Reactions of this compound

Reaction TypeReagent/ConditionPotential ProductReference
Oxidation of Vinyl GroupPeroxy acids (e.g., m-CPBA)Epoxide derivative nih.gov
Oxidation of Pyridine NitrogenHydrogen peroxide, peroxy acidsPyridine-N-oxide derivative youtube.comrsc.org
Reduction of Vinyl GroupH2, Pd/C3-(2-Pyridin-2-ylethylaniline) nih.govacs.orgnih.gov
Reduction of Pyridine RingH2, Ni or Na/EtOHPiperidine derivative uoanbar.edu.iq

Photophysical Properties and Optoelectronic Behavior

Electronic Absorption Characteristics and Band Transitions

The electronic absorption spectrum of 3-[(E)-2-Pyridin-2-ylvinyl]aniline and its isomers is primarily characterized by absorption bands in the ultraviolet-visible region. These absorptions are attributed to π → π* transitions within the conjugated π-electron system of the molecule. This system extends across the aniline (B41778) ring, the vinyl bridge, and the pyridine (B92270) ring.

In related phenylmethylene pyridineacetonitrile derivatives, two main absorption peaks are observed. One peak, at approximately 295 nm, is assigned to the localized π–π* electronic transition within the triphenylamine (B166846) (TPA) moiety. A second, longer-wavelength peak between 400–420 nm is attributed to intramolecular charge transfer (ICT). The absorption peak wavelengths show minimal shifting in different solvents, suggesting that the ground state charge transfer is not significantly affected by solvent polarity.

For similar structures, such as protonated pyridine derivatives, multiple absorption bands can be observed. For instance, a pyridine compound might show bands at 265 nm and 329 nm, while its perchlorate (B79767) salt exhibits bands at 254 nm, 275 nm, and 388 nm in acetonitrile. This highlights the influence of structural modifications, like protonation, on the electronic ground state.

Fluorescence and Luminescence Properties

The fluorescence and luminescence of this compound are central to its optoelectronic behavior, with emission spectra, quantum yields, and fluorescence lifetimes being key parameters.

Emission Spectra and Quantum Yield Analysis

The emission of these compounds is often influenced by the surrounding environment and the physical state. For instance, a related pyridine compound displays a structured vibronic emission in the solid state at 371, 387, and 407 nm, but with a significantly reduced photoluminescence quantum yield (PLQY) of 5.7% compared to 73.1% in solution, indicating aggregation-caused quenching (ACQ). researchgate.net In contrast, its perchlorate salt shows a broad, non-structured charge transfer (CT) type emission in the solid state between 492 and 503 nm. researchgate.net

The quantum yield, a measure of the efficiency of the fluorescence process, can vary dramatically. For a series of phenylmethylene pyridineacetonitrile isomers, the fluorescence quantum yields of their neat films were measured. The ortho-isomer (o-DBCNPy) was highly emissive with a quantum yield of 0.81, while the meta-isomer (m-DBCNPy) had the lowest at 0.49. osi.lv When dispersed in a mixture with a high water fraction (fw = 95%), these compounds showed significantly enhanced quantum yields of 0.25–0.34 due to aggregate formation. osi.lv

Table 1: Photophysical Data for Related Pyridine Derivatives

CompoundExcitation (nm)Emission (nm)Quantum Yield (Φf)Solvent/State
Pyridine 3-4420.731MeCN
Pyridine 3 (Solid)-371, 387, 4070.057Solid
Perchlorate 4a-492-503-Solid
o-DBCNPy (Film)--0.81Neat Film
m-DBCNPy (Film)--0.49Neat Film
p-DBCNPy (Film)---Neat Film
o-DBCNPy (fw=95%)--0.25-0.34THF/Water
m-DBCNPy (fw=95%)--0.25-0.34THF/Water
p-DBCNPy (fw=95%)--0.25-0.34THF/Water

Data sourced from related compounds to illustrate typical values.

Fluorescence Lifetimes and Excited State Decay Kinetics

Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. For the phenylmethylene pyridineacetonitrile isomers, the fluorescence lifetimes of the solid-state compounds were longer than in solution. osi.lv The o-DBCNPy film had the longest fluorescence lifetime of 7.96 ns, which was 7.2 times longer than its lifetime in THF. osi.lv This elongation of lifetime in the solid state is a common feature of AIE-active molecules.

In a study of a 9-aminoacridine (B1665356) derivative, the analysis of fluorescence decays in different solvents revealed multiple lifetime components. nih.gov Two short-lived components (80-450 ps and 0.7-3.2 ns) were ascribed to the formation and decay of an ICT state, while a longer component of about 9.0 ns was related to the normal emission from the acridine (B1665455) singlet excited state. nih.gov This indicates that the excited state decay can be a complex process involving multiple pathways.

Intramolecular Charge Transfer (ICT) Phenomena and Solvatochromism

The structure of this compound, with its electron-donating aniline group and electron-accepting pyridinylvinyl moiety, is conducive to intramolecular charge transfer upon photoexcitation. This ICT process is often sensitive to the polarity of the solvent, a phenomenon known as solvatochromism.

In a study of a dihydroquinazolinone derivative, significant changes in its photophysical properties were observed depending on the solvent polarity, which is a hallmark of ICT. osti.gov For anthracene-incorporated cyanostilbene derivatives, the ICT band showed a solvatochromic redshift with an increase in the dielectric constant of the solvents. rsc.org This red shift in more polar solvents indicates that the excited state is more polar than the ground state and is stabilized to a greater extent by polar solvent molecules.

The formation of a twisted intramolecular charge transfer (TICT) state is a specific type of ICT process where the molecule undergoes a conformational change (twisting around a single bond) in the excited state. This is often associated with dual fluorescence and is highly dependent on the molecular structure and solvent polarity. researchgate.net

Aggregation-Induced Emission (AIE) Characteristics

Aggregation-induced emission is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. rsc.org This is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative decay. rsc.org

For phenylmethylene pyridineacetonitrile derivatives, which are structurally related to this compound, typical AIE characteristics were observed. osi.lv These molecules were highly emissive in the solid state and showed significantly enhanced fluorescence emission during aggregate formation in THF/water mixtures. osi.lv

Protonation of pyridines with a strong acid has been shown to be a straightforward method to achieve efficient AIE. nih.gov The resulting pyridinium (B92312) salts can exhibit high solid-state luminescence due to intermolecular π+–π interactions between neighboring luminophore molecules in the crystal lattice. nih.gov This suggests that the protonated form of this compound could be a potent AIEgen.

Nonlinear Optical (NLO) Properties

The nonlinear optical (NLO) properties of organic chromophores, particularly those with a donor-π-acceptor (D-π-A) architecture, are a subject of intense research. This interest is driven by their potential applications in a variety of photonic and optoelectronic technologies, including optical switching, optical power limiting, and frequency conversion. The compound this compound belongs to a class of molecules known as stilbenes and their derivatives, which are recognized for their significant NLO responses. The presence of an electron-donating group (the aniline moiety) and an electron-accepting group (the pyridine ring) connected by a π-conjugated vinyl bridge is a classic design strategy for enhancing NLO properties.

Research into compounds structurally similar to this compound, such as stilbazolium derivatives, provides valuable insights into the NLO behavior of this class of materials. These studies often employ the Z-scan technique to characterize the third-order NLO properties, which are described by the nonlinear refractive index (n₂), the nonlinear absorption coefficient (β), and the third-order nonlinear optical susceptibility (χ⁽³⁾).

Detailed research on a new organic stilbazolium derivative crystal, 2-[2-(3-hydroxy-4-methoxy-phenyl)-vinyl]-1-methyl-pyridinium naphthalene-2-sulfonate (B94788) dehydrate (VSNS), has demonstrated its potential for NLO applications. rsc.org Using the Z-scan technique with a He-Ne laser at 632.8 nm, the second-order molecular hyperpolarizability (γ) of the grown crystal was determined to be 7.986 × 10⁻³⁴ esu. rsc.org This significant value suggests that VSNS is a promising candidate for applications in photonics devices and optical switches. rsc.org

Similarly, another study focused on a newly synthesized stilbazolium derivative, 2-[2-(4-Diethylamino-phenyl)-vinyl]-1-methyl-pyridinium naphthalene-2-sulfonate (DESNS). aip.org The third-order NLO properties of this compound were investigated using the Z-scan technique with a He-Ne laser at 632.8 nm. The experiments revealed an effective third-order nonlinear optical susceptibility (χ⁽³⁾) of 3.509 × 10⁻⁴ esu and a negative nonlinear refractive index (n₂) of 5.1242 × 10⁻¹² m²/W. aip.org The negative sign of n₂ indicates that the material exhibits self-defocusing optical nonlinearity. aip.org

The synthesis and characterization of various ionic stilbazolium salts have shown that modifying the counter-anion can tune the NLO properties of the material. researchgate.netresearchgate.net For instance, the synthesis of 4-N,N-dimethylamino-4′-N′-methylstilbazolium p-methoxybenzenesulfonate (DSMOS) resulted in a crystal with its molecular dipoles perfectly aligned, which is favorable for large NLO and electro-optical effects. researchgate.net The strong intermolecular charge transfer transition in stilbazolium derivatives is a key factor contributing to their robust optical nonlinearities. mdpi.com

The following table summarizes the third-order nonlinear optical properties of some stilbazolium derivatives, which are structurally analogous to this compound.

Compound NameNonlinear Refractive Index (n₂) (m²/W)Third-Order NLO Susceptibility (χ⁽³⁾) (esu)Second-Order Molecular Hyperpolarizability (γ) (esu)Measurement Wavelength (nm)
2-[2-(4-Diethylamino-phenyl)-vinyl]-1-methyl-pyridinium naphthalene-2-sulfonate (DESNS)-5.1242 × 10⁻¹²3.509 × 10⁻⁴-632.8
2-[2-(3-hydroxy-4-methoxy-phenyl)-vinyl]-1-methyl-pyridinium naphthalene-2-sulfonate dehydrate (VSNS)--7.986 × 10⁻³⁴632.8

These findings underscore the potential of stilbene (B7821643) and stilbazolium-type compounds in the development of advanced NLO materials. The ability to engineer their molecular structure to enhance specific NLO properties makes them a versatile class of materials for next-generation optical technologies.

Coordination Chemistry and Metal Complexation

Ligand Design Principles for Metal Coordination

The design of 3-[(E)-2-Pyridin-2-ylvinyl]aniline as a ligand is predicated on the presence of two key coordination sites: the sp²-hybridized nitrogen atom of the pyridine (B92270) ring and the sp³-hybridized nitrogen of the aniline (B41778) group. The pyridine nitrogen acts as a well-established σ-donor, while the aniline nitrogen also offers a lone pair for coordination. The vinyl bridge connecting these two functional groups introduces a degree of rigidity to the ligand backbone, influencing the spatial orientation of the donor atoms and the potential for chelation. The extended π-conjugation across the molecule is also a critical design element, as it is expected to play a significant role in the electronic properties of the resulting metal complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would likely follow established procedures for N-donor ligands. Typically, this involves the reaction of the ligand with a metal salt in a suitable solvent, often with the application of heat to facilitate the reaction. The choice of solvent and reaction conditions can influence the final structure and dimensionality of the resulting complex, which can range from discrete mononuclear species to extended coordination polymers.

Characterization of these complexes would employ a suite of analytical techniques. Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure, including bond lengths, bond angles, and coordination geometry. Spectroscopic methods such as Fourier-transform infrared (FTIR) spectroscopy can confirm the coordination of the ligand by observing shifts in the vibrational frequencies of the pyridine and aniline groups. Ultraviolet-visible (UV-Vis) spectroscopy is crucial for probing the electronic transitions within the complex, providing insight into the metal-ligand interactions. researchgate.netscirp.orgnih.gov

Mono- and Multidentate Binding Modes via Nitrogen Donors

Based on the behavior of its structural analog, 3-aminopyridine (B143674), this compound is expected to exhibit versatile binding modes. researchgate.netelsevierpure.com It can function as a monodentate ligand, coordinating to a metal center through either the pyridine nitrogen or, less commonly, the aniline nitrogen. More interestingly, it possesses the ideal geometry to act as a bidentate chelating ligand, with both nitrogen atoms binding to the same metal ion to form a stable metallacycle. This chelation is often favored due to the thermodynamic stability of the resulting ring structure.

Furthermore, the ligand could act as a bridging ligand, connecting two or more metal centers. This can occur in a bidentate fashion, with each nitrogen atom coordinating to a different metal ion, potentially leading to the formation of one-, two-, or three-dimensional coordination polymers. The specific binding mode adopted will depend on a variety of factors, including the nature of the metal ion, the counter-anion present, and the reaction conditions.

Stoichiometry and Stability of Complexes

The stoichiometry of complexes formed with this compound is expected to vary depending on the coordination preferences of the metal ion and the steric bulk of the ligand. Common stoichiometries such as 1:1, 1:2, and 2:1 (metal:ligand) are anticipated. For instance, a metal ion with a coordination number of four might form a 1:2 complex, while a metal ion with a coordination number of six could accommodate up to three bidentate ligands.

The stability of these complexes is governed by several factors. The chelate effect, where a multidentate ligand forms a more stable complex than an equivalent number of monodentate ligands, will be a significant stabilizing factor for the bidentate coordination of this compound. The stability is also influenced by the nature of the metal ion, with factors such as ionic radius and ligand field stabilization energy playing a crucial role. unidel.edu.ng

Table 1: Plausible Stoichiometries of Metal Complexes with Pyridyl-Aniline Type Ligands

Metal IonPlausible Stoichiometry (Metal:Ligand)Potential Coordination Number
Cu(II)1:1, 1:24, 6
Ni(II)1:2, 1:34, 6
Co(II)1:2, 1:34, 6
Zn(II)1:1, 1:24
Ru(II)1:2, 1:36

This table is illustrative and based on common coordination numbers and stoichiometries observed for related N-donor ligands.

Electronic and Geometric Structures of Metal Complexes

The coordination of this compound to a metal ion will result in complexes with specific electronic and geometric structures. The geometry around the metal center is determined by the coordination number and the electronic configuration of the metal ion. For example, with first-row transition metals like cobalt(II), nickel(II), and copper(II), a variety of geometries such as tetrahedral, square planar, and octahedral are possible. researchgate.netscirp.orgelsevierpure.com The relatively rigid nature of the ligand, combined with potential steric interactions, may lead to distorted coordination geometries.

The electronic structure of the complexes will be a hybrid of the metal and ligand orbitals. The interaction between the metal d-orbitals and the ligand's nitrogen lone pairs will lead to the formation of new molecular orbitals, which will dictate the electronic properties of the complex.

Table 2: Structural Data for Analagous 3-Aminopyridine Metal Complexes

ComplexCrystal SystemSpace GroupMetal Coordination Geometry
catena-{[Ni(μ₂-3-ampy)(H₂O)₄]SO₄·H₂O}TriclinicP-1Octahedral
catena-{[Co(μ₂-3-ampy)(H₂O)₄]SO₄·H₂O}TriclinicP-1Octahedral
[Co(3-ampy)₄(NCS)₂]MonoclinicC2/ctrans-Octahedral
[Co(3-ampy)₂(NCS)₂]MonoclinicP2₁/nTetrahedral

Data sourced from studies on 3-aminopyridine (3-ampy) complexes, which serve as structural models. researchgate.net

Influence of Metal-Ligand Interactions on Electronic and Photophysical Properties

The coordination of a metal ion to this compound is expected to significantly modulate the ligand's inherent electronic and photophysical properties. The extended π-system of the ligand is a chromophore, and its interaction with a metal center can give rise to new electronic transitions, such as metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands in the UV-Vis absorption spectrum. researchgate.net These new transitions can result in brightly colored complexes.

Furthermore, the formation of metal complexes can induce or enhance luminescence. For many transition metal complexes with conjugated organic ligands, the emission properties are highly dependent on the nature of the metal-ligand bond. For instance, coordination to heavy metal ions can facilitate intersystem crossing, leading to phosphorescence. The photophysical properties of such complexes are of great interest for applications in areas like organic light-emitting diodes (OLEDs), chemical sensors, and photodynamic therapy. rsc.orgmdpi.comchemrxiv.org

Mechanistic Aspects of Metal Ion Recognition

The presence of two distinct nitrogen donor atoms with different electronic properties (the "harder" aniline nitrogen and the "borderline" pyridine nitrogen) suggests that this compound could exhibit selectivity in metal ion recognition. According to the Hard and Soft Acids and Bases (HSAB) principle, hard metal ions will preferentially bind to hard donor atoms, while soft metal ions will favor soft donor atoms. This could lead to selective binding of certain metal ions over others.

Moreover, the pre-organized structure of the ligand, with its defined spatial arrangement of donor atoms, can contribute to selective metal ion recognition. The ability of the ligand to change its conformation upon metal binding can also be exploited for sensing applications. For example, the binding of a specific metal ion could trigger a change in the ligand's fluorescence, providing a detectable signal. The study of related ligands has shown that such systems can be effective sensors for metal ions like Zn²⁺. rsc.org

Advanced Functional Applications in Chemical Research

Catalytic Applications of 3-[(E)-2-Pyridin-2-ylvinyl]aniline and its Derivatives

The inherent electronic and structural properties of the pyridyl-vinyl-aniline scaffold, particularly the presence of nitrogen atoms with lone pairs of electrons, make its derivatives promising candidates for various catalytic applications. These range from directing groups in C-H activation to ligands in transition metal-catalyzed reactions.

As Directing Groups in C-H Activation

The pyridine (B92270) moiety within the pyridyl-vinyl-aniline structure can serve as an effective directing group in C-H activation reactions. The nitrogen atom of the pyridine can coordinate to a metal center, bringing the catalyst into close proximity to specific C-H bonds on the aniline (B41778) ring or adjacent structures, facilitating their selective functionalization. This approach is a powerful strategy in organic synthesis for creating complex molecules from simple precursors in a more efficient and atom-economical manner.

Research has shown that pyridine and its derivatives are commonly employed as directing groups for the regioselective C-H functionalization of aromatic compounds. researchgate.net The coordination of the pyridine nitrogen to a transition metal, such as palladium or ruthenium, activates otherwise inert C-H bonds, allowing for the introduction of new functional groups at specific positions. nih.govresearchgate.net While direct studies on this compound as a directing group are not extensively documented, the principle is well-established with similar N-heterocyclic compounds. The vinyl linker in the structure can influence the geometry and stability of the resulting metallacycle intermediate, which in turn can affect the efficiency and selectivity of the C-H activation process.

Table 1: Examples of Pyridine Derivatives as Directing Groups in C-H Activation

Directing Group ScaffoldMetal CatalystC-H Functionalization TypeReference
2-PhenylpyridinePalladiumArylation, Acylation nih.gov
N-Aryl-2-aminopyridineRhodiumOlefinationN/A
Benzyl(pyridin-2-yl)amineRutheniumAlkylationN/A

Note: The data in this table is illustrative of the general application of pyridine-containing molecules as directing groups and does not represent specific results for this compound.

In Organic Transformation Catalysis (e.g., Olefination, Amination)

Beyond C-H activation and cross-coupling, transition metal complexes bearing ligands derived from the pyridyl-vinyl-aniline framework have potential applications in other organic transformations. These include olefination reactions, which form carbon-carbon double bonds, and amination reactions, which form carbon-nitrogen bonds. The ligand's structure can influence the steric and electronic environment around the metal center, thereby directing the outcome of these catalytic processes.

For example, in catalytic amination reactions, the ligand can facilitate the oxidative addition of an amine to the metal center and the subsequent reductive elimination to form the desired C-N bond. Similarly, in olefination reactions, the ligand can play a role in the insertion of an olefin into a metal-carbon bond and subsequent elimination steps. The modular nature of the pyridyl-vinyl-aniline scaffold allows for the synthesis of a library of ligands with varying properties, which can be screened for optimal performance in a specific catalytic transformation.

Applications in Materials Science

The extended π-conjugated system of the this compound structure, which encompasses the pyridine and aniline rings connected by a vinyl bridge, imparts interesting photophysical and electronic properties. These characteristics make its derivatives suitable for a range of applications in materials science, particularly in organic electronics and as components of advanced dyes and pigments.

Components of Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

The stilbene-like core of this compound is a common building block for organic electronic materials. The ability to transport charge and emit light upon excitation makes these compounds and their derivatives promising for use in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).

In OLEDs, materials based on this scaffold can function as emitters, where they are responsible for generating light, or as charge-transporting materials, facilitating the movement of electrons and holes within the device. The color of the emitted light can be tuned by modifying the chemical structure, for instance, by adding electron-donating or electron-withdrawing groups to the aromatic rings.

In OPVs, pyridyl-vinylaniline derivatives can act as donor or acceptor materials in the active layer of the solar cell. diva-portal.orgmdpi.com The donor material absorbs sunlight and generates excitons (electron-hole pairs), while the acceptor material facilitates the separation of these excitons into free charge carriers, which then generate a photocurrent. The energy levels (HOMO and LUMO) of these materials are critical for efficient charge separation and transport, and they can be tailored through synthetic modifications of the pyridyl-vinyl-aniline core.

Table 3: Photophysical Properties of Representative Pyridyl-Stilbene Derivatives for Optoelectronic Applications

Compound DerivativeAbsorption Max (nm)Emission Max (nm)ApplicationReference
4-(dicyanovinyl)-N,N-diethylaniline475580OLEDN/A
2,5-bis(2-(pyridin-2-yl)vinyl)thiophene450550OPVN/A
(E)-4-(2-(pyridin-4-yl)vinyl)phenol350450OLEDN/A

Note: The data presented is for illustrative purposes for similar structural motifs and not specific to this compound.

Development of Stimuli-Responsive Materials

The stilbene-like backbone of this compound makes it a candidate for incorporation into stimuli-responsive materials, particularly those that respond to light. Photoresponsive polymers can undergo changes in their chemical and physical properties upon exposure to light. specificpolymers.com This response is often achieved by incorporating photochromic molecules, such as those containing azobenzene or stilbene (B7821643) moieties, into the polymer structure. These molecules can undergo reversible isomerization between two distinct forms when irradiated with specific wavelengths of light. specificpolymers.com

The key to the photoresponsive behavior of molecules like this compound lies in the trans-cis isomerization of the carbon-carbon double bond in the vinyl group. The (E)-isomer (trans) is typically the more thermodynamically stable form. Upon irradiation with UV light, it can isomerize to the (Z)-isomer (cis). This transformation induces a significant change in the molecule's geometry, from a relatively linear shape to a more bent conformation. This molecular-level change can be harnessed to induce macroscopic changes in a material. For instance, if this compound were incorporated as a cross-linker in a polymer network, the trans-cis isomerization could alter the cross-linking density, leading to changes in the material's shape, swelling behavior, or mechanical properties. The process can often be reversed by irradiation with visible light or through thermal relaxation, allowing for the development of materials with switchable properties.

Recent research has demonstrated that intermolecular [2+2] photocycloaddition reactions in the solid state can also lead to photoresponsive fluorescent materials. rsc.org This mechanism offers a pathway to overcome aggregation-caused quenching, a common issue with fluorescent molecules in the solid state. rsc.org While specific studies on this compound are not prevalent, the structural similarity to other photoresponsive molecules suggests its potential utility in the development of smart materials for applications in optical data storage, molecular switches, and photo-controlled release systems.

Chemosensing and Molecular Probing

The structural features of this compound, namely the electron-donating aniline moiety and the electron-accepting pyridine ring connected by a π-conjugated system, make it a promising scaffold for the development of chemosensors for ion and small molecule recognition.

Design Principles for Ion and Small Molecule Recognition

The design of fluorescent chemosensors often relies on the principle of integrating a recognition unit (receptor) with a signaling unit (fluorophore). In this compound, the pyridine nitrogen and the amino group of the aniline can act as potential binding sites for metal ions. The lone pair of electrons on the pyridine nitrogen makes it a good Lewis base, capable of coordinating with a variety of metal cations. mdpi.com Similarly, the amino group can also participate in coordination.

The design of such sensors involves tailoring the electronic properties of the molecule to produce a detectable signal upon binding of an analyte. The extended π-conjugation in the styryl bridge allows for intramolecular charge transfer (ICT) from the aniline donor to the pyridine acceptor. nih.gov The binding of a cation to the pyridine or aniline nitrogen can significantly perturb this ICT process, leading to a change in the photophysical properties of the molecule, such as a shift in the absorption or emission wavelength, or a change in fluorescence intensity. This change in the fluorescence signal forms the basis of the sensing mechanism. nih.gov

Sensing Mechanisms (e.g., CHEF, PET)

The changes in fluorescence upon ion binding in chemosensors like this compound can be explained by several photophysical mechanisms, most notably Chelation-Enhanced Fluorescence (CHEF) and Photoinduced Electron Transfer (PET).

Chelation-Enhanced Fluorescence (CHEF): In many fluorophores, the presence of a nearby electron-donating group can lead to fluorescence quenching through mechanisms like PET. The CHEF effect occurs when the binding of a metal ion to a chelating unit restricts the conformational flexibility of the molecule and/or blocks the quenching pathway. nih.gov For a molecule like this compound, if the aniline's amino group were involved in quenching the fluorescence of the π-system, the coordination of a metal ion to this group could rigidify the structure and prevent non-radiative decay processes, leading to an enhancement of the fluorescence intensity.

Photoinduced Electron Transfer (PET): PET is a common mechanism for fluorescence quenching in donor-acceptor systems. In a PET sensor, the fluorophore is electronically coupled to a receptor containing a heteroatom with a lone pair of electrons (e.g., nitrogen in an amine). Upon photoexcitation of the fluorophore, an electron can be transferred from the receptor's lone pair to the excited fluorophore, leading to non-radiative decay and fluorescence quenching. When the receptor binds to a cation, the energy of the lone pair is lowered, making the PET process energetically unfavorable. This "turns on" the fluorescence of the sensor. In the context of this compound, the aniline nitrogen could act as the PET donor to the excited pyridinylvinyl moiety. Upon protonation or metal ion binding to the aniline, the PET process would be inhibited, resulting in an increase in fluorescence.

The interplay of these mechanisms is dependent on the specific structure of the sensor and the nature of the analyte. For example, in some terpyridine-based fluorescent hydrogels, the addition of certain metal ions like Fe²⁺, Cu²⁺, and Hg²⁺ leads to fluorescence quenching, while others like Zn²⁺ and Cd²⁺ cause fluorescence enhancement. mdpi.com

Application in Environmental and Biological Media (mechanistic sensing)

The potential application of this compound and its derivatives as chemosensors extends to environmental and biological monitoring. The ability to selectively detect specific metal ions is crucial, as both deficiencies and excesses of certain ions can have significant health and environmental impacts.

For environmental applications, sensors that can operate in aqueous media are highly desirable. The development of pyridine derivative-based fluorescent sensors has shown promise for the detection of toxic heavy metal ions such as Cr²⁺, Hg²⁺, Ni²⁺, and Co²⁺ in water. mdpi.com The sensing mechanism in these systems often involves the coordination of the metal ion with the nitrogen atoms of the pyridine rings, leading to a distinct change in the fluorescence signal. mdpi.com

In biological systems, fluorescent probes are valuable tools for imaging and quantifying the distribution and concentration of specific ions and small molecules within living cells. For instance, rhodamine-aminopyridine based sensors have been successfully used for the imaging of Fe³⁺ in living cells. researchgate.net The design of such probes requires not only high selectivity and sensitivity but also biocompatibility and the ability to function under physiological conditions. The stilbene-like structure of this compound provides a framework that could be further functionalized to enhance its water solubility and cell permeability for biological applications. The intrinsic fluorescence of the molecule and the potential for modulation upon analyte binding make it a promising candidate for the development of novel probes for biological imaging.

Mechanistic Investigations of Biological Target Interactions (Non-Clinical Focus)

The structural motifs present in this compound, namely the pyridine ring, the aniline moiety, and the stilbene-like linker, are found in a variety of biologically active compounds. This suggests that this molecule and its derivatives could serve as scaffolds for the development of probes to investigate interactions with biological targets such as enzymes and receptors.

Modulation of Specific Enzymes or Receptors

The pyridine ring is a common feature in many enzyme inhibitors. For example, various pyridine carboxylic acid derivatives have been shown to inhibit a wide range of enzymes, including kinases. nih.gov Kinases play a crucial role in cell signaling, and their dysregulation is implicated in many diseases. The 3,5-diphenyl-2-aminopyridine scaffold has been identified as a potent inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), a key mediator in inflammatory signaling pathways. nih.gov Molecular docking studies of these inhibitors revealed that the 2-aminopyridine moiety anchors the molecule to the hinge region of the kinase, while other parts of the molecule form interactions with other key residues in the active site. nih.gov

Similarly, stilbene derivatives have been investigated for their ability to inhibit various enzymes. For instance, certain pyridine-based stilbenes have shown potent cytotoxic activity against cancer cell lines, with some derivatives exhibiting IC₅₀ values in the low micromolar range. nih.gov While the exact mechanism of action for many of these compounds is still under investigation, it is plausible that they interact with and modulate the activity of key enzymes involved in cell proliferation and survival.

Given the presence of both the pyridine and stilbene moieties, this compound could potentially interact with and modulate the activity of various enzymes. The aniline portion of the molecule also offers a site for further chemical modification to optimize binding affinity and selectivity for a particular target.

Below is a table summarizing the inhibitory activities of some pyridine and stilbene derivatives against specific enzymes, illustrating the potential for this class of compounds.

Compound ClassTarget EnzymeIC₅₀ (nM)Reference
Pyrido[2,3-d]pyrimidin-7-one derivativeRIPK2 Kinase8 ± 4 nih.gov
3,5-diphenyl-2-aminopyridine derivativeRIPK2 KinasePotent Inhibition nih.gov
Pyridine-urea derivativeVEGFR-23930 ± 730 researchgate.net
Azo-Stilbene-Pyridine-Amine HybridAcetylcholinesterase (AChE)Very Low IC₅₀ illinois.edu
C-3 Pyridine-based StilbeneK562 cells (cytotoxicity)1460 nih.gov
Coumarin/Sulfonamide with Triazolyl PyridineCarbonic Anhydrase IX11.7 mdpi.com

Table 1: Inhibitory Activities of Selected Pyridine and Stilbene Derivatives

This data highlights the potential of the pyridine and stilbene scaffolds in designing potent enzyme inhibitors. Further research into this compound and its analogues could lead to the discovery of novel modulators of biologically important enzymes and receptors, providing valuable tools for chemical biology research.

Apoptosis Induction Pathways and Caspase Activation

No studies detailing the specific effects of this compound on apoptosis induction pathways or the activation of caspases were identified.

Mechanisms of Antimicrobial Action (e.g., Membrane Disruption, Enzyme Inhibition)

There is no available research data on the antimicrobial properties of this compound or its mechanisms of action against microorganisms.

Anti-cancer Activity Through Cellular Pathway Inhibition (e.g., EGFR, Mer/c-Met, DNA Fragmentation)

Specific data on the anti-cancer activity of this compound, including its effects on cellular pathways such as EGFR or Mer/c-Met inhibition and DNA fragmentation, is not available in published literature.

Anti-Fibrotic Activity Mechanisms (e.g., Collagen Expression Inhibition)

Research into the potential anti-fibrotic activity of this compound, such as its ability to inhibit collagen expression, has not been documented in the available scientific literature.

Interactions with Biomolecules (e.g., DNA, Proteins)

There are no published studies that investigate the specific interactions between this compound and biomolecules like DNA or proteins.

Supramolecular Assembly and Self Organization

Hydrogen Bonding Networks and Crystal Engineering

The principles of crystal engineering rely on the predictable nature of intermolecular interactions to design solid-state architectures. For 3-[(E)-2-Pyridin-2-ylvinyl]aniline, the primary amine (-NH2) and the pyridyl nitrogen are expected to be key players in forming hydrogen-bonded networks. In analogous systems, such as N-methyl-N′-(pyridin-2-yl)benzene-1,2-diamine, strong dual N—H⋯N hydrogen bonding has been observed, leading to dimerization in the solid state. This suggests that this compound could potentially form similar dimeric structures or extended one-dimensional chains.

Design of Zwitterionic Systems for Supramolecular Architectures

Zwitterionic molecules, which contain both positive and negative charges, can lead to strong and directional intermolecular interactions, making them valuable components in supramolecular chemistry. The formation of a zwitterion in a molecule like this compound would typically require the protonation of the basic pyridine (B92270) nitrogen and the deprotonation of an acidic group. As the aniline (B41778) moiety is not sufficiently acidic to protonate the pyridine under normal conditions, the formation of a stable zwitterion from the neutral molecule is unlikely.

However, the introduction of an acidic substituent on the aniline ring or the formation of a salt with a strong acid could induce zwitterionic character. For instance, studies on 4-anilinonicotinic acids have shown that isomerization can increase the pKa difference between the carboxylic acid and the pyridinium (B92312) nitrogen, favoring zwitterion formation. nih.gov While this demonstrates a strategy for designing related zwitterionic systems, there is no current research indicating that this compound itself behaves as a zwitterion or has been incorporated into such designed systems.

Potential as Building Blocks for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The pyridine and aniline groups of this compound offer potential coordination sites for metal ions, making it a candidate as a multitopic ligand for MOF synthesis. The pyridyl nitrogen is a well-established coordination site in a vast number of MOFs. The aniline group could also coordinate to metal centers, potentially leading to the formation of multi-dimensional frameworks.

The length and rigidity of the vinyl bridge are also important factors in determining the topology and porosity of the resulting MOF. Ligands with similar pyridyl-vinyl motifs have been used to construct MOFs with diverse architectures and properties. For example, MOFs built from 3-nitro-4-(pyridin-4-yl)benzoic acid have demonstrated different topologies depending on the metal ion used. rsc.org This highlights the potential of pyridyl-containing ligands in creating tunable framework structures. Despite this potential, there are no specific reports in the surveyed literature of MOFs that have been successfully synthesized using this compound as the organic linker.

Future Research Directions and Concluding Perspectives

Exploration of Novel Synthetic Pathways and Green Chemistry Approaches

The synthesis of stilbene (B7821643) derivatives has traditionally relied on methods such as the Wittig reaction and palladium-catalyzed cross-coupling reactions like the Heck and Suzuki reactions. uliege.benih.govrsc.org Future research into the synthesis of 3-[(E)-2-Pyridin-2-ylvinyl]aniline could focus on developing more efficient, atom-economical, and environmentally benign methodologies.

Novel Synthetic Strategies:

Wittig Reaction and its Modifications: The Wittig reaction, which involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide, is a classic method for forming alkenes. masterorganicchemistry.comorganic-chemistry.orgwikipedia.org For the synthesis of this compound, this would likely involve the reaction of 2-formylpyridine with a phosphonium ylide derived from 3-aminobenzyl bromide or vice versa. nih.gov A key area of future work would be to explore modified Wittig reagents and reaction conditions to enhance the stereoselectivity for the desired (E)-isomer and to improve yields. organic-chemistry.orgwikipedia.org The Schlosser modification, for instance, allows for the conversion of the erythro betaine (B1666868) intermediate to the threo betaine, leading to the E-alkene. wikipedia.org

Heck and other Cross-Coupling Reactions: Palladium-catalyzed reactions, such as the Heck reaction, offer a versatile alternative. uliege.beorganic-chemistry.org This could involve the coupling of 2-vinylpyridine (B74390) with 3-bromoaniline (B18343) or 3-iodoaniline. researchgate.net Research into novel palladium catalysts, including those with N-heterocyclic carbene (NHC) ligands, could lead to more efficient and selective syntheses. researchgate.net Furthermore, exploring other cross-coupling reactions like the Suzuki, Stille, and Negishi reactions could provide alternative synthetic routes. uliege.bersc.org One-pot syntheses that combine multiple reaction steps, such as the generation of a styrene (B11656) intermediate followed by a Heck reaction, could also be a focus for improving efficiency and reducing waste. nih.gov

Rhodium-Catalyzed C-H Activation: A more direct and atom-economical approach would be the rhodium-catalyzed oxidative alkenylation of 3-vinylaniline (B102275) with pyridine (B92270). This method avoids the need for pre-functionalized starting materials. acs.org

Green Chemistry Approaches:

The principles of green chemistry aim to reduce the environmental impact of chemical processes. Future synthetic strategies for this compound should incorporate these principles.

Catalyst-Free and Metal-Free Reactions: The development of visible-light-induced cross-coupling reactions offers a promising green alternative to traditional metal-catalyzed methods. rsc.org These reactions can often be performed under mild conditions without the need for toxic metal catalysts.

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives, such as water or bio-based solvents, is a key aspect of green chemistry. Research into performing the synthesis of this compound in such solvents would be highly beneficial. The use of microwave synthesis can also contribute to greener processes by reducing reaction times and energy consumption. acs.orgnih.govresearchgate.net

Zeolite-Based Catalysis: Zeolites can act as "green nanoreactors" for the synthesis of stilbene derivatives, offering advantages such as shape selectivity and reusability of the catalyst. researchgate.net

Synthetic MethodKey ReactantsPotential Advantages
Wittig Reaction 2-formylpyridine and 3-aminobenzylphosphonium ylide (or vice versa)Well-established, versatile masterorganicchemistry.comorganic-chemistry.orgwikipedia.org
Heck Reaction 2-vinylpyridine and 3-haloanilineHigh efficiency, good stereoselectivity uliege.beorganic-chemistry.orgresearchgate.net
Rhodium-Catalyzed C-H Activation 3-vinylaniline and pyridineAtom-economical, direct functionalization acs.org
Visible-Light-Induced Coupling Diazonium salts and nitroalkenesMetal-free, mild conditions rsc.org

Development of Advanced Spectroscopic Probes for Complex Systems

Stilbene derivatives are well-known for their fluorescent properties and have been extensively studied as spectroscopic probes. nih.govntu.edu.twresearchgate.net The presence of both a hydrogen bond donor (the aniline (B41778) amine group) and a hydrogen bond acceptor (the pyridyl nitrogen) in this compound, coupled with a conjugated π-system, makes it a prime candidate for the development of advanced spectroscopic probes.

Future research should focus on characterizing the photophysical properties of this compound, including its absorption and emission spectra, quantum yield, and fluorescence lifetime in various solvents and environments. nih.gov The sensitivity of its fluorescence to environmental polarity, pH, and the presence of metal ions should be systematically investigated.

Potential Applications as Spectroscopic Probes:

Probing Protein Conformations: Stilbene-based fluorescent probes have been successfully used to discriminate between different conformational states of proteins, such as native and misfolded forms of transthyretin. acs.orgnih.govresearchgate.net The fluorescence emission of these probes can be sensitive to the hydrophobicity of the protein binding site. acs.orgnih.gov Future studies could explore the use of this compound to study protein folding, misfolding, and aggregation, which are implicated in various neurodegenerative diseases.

Detection of Amyloid Plaques: Derivatives of aminostilbene (B8328778) have shown promise in targeting and imaging β-amyloid plaques, which are a hallmark of Alzheimer's disease. ntu.edu.twnih.gov The development of water-soluble and near-infrared emitting probes based on the this compound scaffold could lead to valuable tools for in vitro and in vivo imaging of these pathological aggregates.

Sensing Metal Ions: The pyridyl moiety in this compound can act as a binding site for metal ions. This could lead to changes in the compound's fluorescence properties, making it a potential sensor for specific metal ions. Stilbene derivatives containing N,N-bis(2-pyridyl)amino groups have been shown to be effective fluoroionophores for transition metal ions. capes.gov.br

Integration of Computational Design for Tailored Functionality

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in the design and development of new molecules with specific properties. nih.goveurjchem.com For this compound, computational studies can provide valuable insights into its structure, electronic properties, and potential applications, thereby guiding experimental efforts.

Areas for Computational Investigation:

Structure-Property Relationships: DFT calculations can be used to predict the geometric and electronic structure of this compound and its derivatives. researchgate.net By systematically modifying the substituents on the aniline and pyridine rings, it is possible to establish structure-activity and structure-property relationships. rsc.org This can help in designing molecules with optimized absorption and emission wavelengths, quantum yields, and binding affinities for specific targets. nih.gov

Molecular Docking and Dynamics: To explore the potential of this compound as a biological probe or therapeutic agent, molecular docking and molecular dynamics simulations can be employed. nih.govnih.gov These methods can predict the binding modes and affinities of the compound with biological macromolecules such as proteins and DNA, providing insights into its potential mechanisms of action.

Excited State Calculations: To understand the fluorescence properties of this compound, time-dependent DFT (TD-DFT) calculations can be performed. These calculations can predict the energies of the excited states and the nature of the electronic transitions, which are crucial for understanding the molecule's behavior as a spectroscopic probe.

Computational MethodApplication for this compound
Density Functional Theory (DFT) Prediction of ground state geometry, electronic properties, and reactivity. nih.goveurjchem.comresearchgate.net
Time-Dependent DFT (TD-DFT) Prediction of excited state properties, absorption and emission spectra.
Molecular Docking Prediction of binding modes and affinities with biological macromolecules. nih.govnih.gov
Molecular Dynamics (MD) Simulations Study of the dynamic behavior and stability of the compound in complex environments. nih.gov

Discovery of New Catalytic Transformations

While stilbene derivatives are often the products of catalytic reactions, they can also serve as ligands in transition metal catalysis. The presence of both a "soft" pyridyl nitrogen and a "hard" aniline nitrogen in this compound suggests its potential to act as a bidentate or monodentate ligand for a variety of metal centers.

Future research in this area should involve the synthesis of metal complexes of this compound and the evaluation of their catalytic activity in a range of organic transformations. The electronic and steric properties of the ligand can be tuned by introducing substituents on the aromatic rings, which could in turn influence the reactivity and selectivity of the metal complex.

Potential Catalytic Applications:

Cross-Coupling Reactions: Palladium complexes with nitrogen-containing ligands are widely used in cross-coupling reactions. uliege.beresearchgate.net Complexes of this compound could be screened for their efficacy in reactions such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions.

Oxidation and Reduction Reactions: The redox-active nature of the stilbene core, combined with a suitable metal center, could lead to catalysts for oxidation or reduction reactions.

Asymmetric Catalysis: By introducing chiral centers into the ligand structure, it may be possible to develop catalysts for asymmetric transformations, which are of great importance in the synthesis of pharmaceuticals and other fine chemicals.

Elucidation of Further Mechanistic Insights into Biological Interactions

The structural similarity of this compound to other biologically active stilbene derivatives, such as resveratrol (B1683913) and combretastatin, suggests that it may possess interesting biological properties. rsc.orgmdpi.com A thorough investigation into its interactions with biological systems is a crucial area for future research.

Key Research Questions:

Anticancer Activity: Many stilbene derivatives exhibit potent anticancer activity by interacting with microtubules, inhibiting cell proliferation, and inducing apoptosis. nih.gov The cytotoxicity of this compound should be evaluated against a panel of cancer cell lines, and mechanistic studies should be conducted to identify its molecular targets.

Antimicrobial Properties: Stilbene derivatives have also been shown to possess antimicrobial activity. mdpi.com The potential of this compound to inhibit the growth of bacteria and fungi should be explored. Structure-activity relationship studies can help in identifying the key structural features responsible for antimicrobial efficacy.

Enzyme Inhibition: The ability of this compound to inhibit the activity of specific enzymes, such as kinases or cyclooxygenases, could be investigated. This could lead to the discovery of new therapeutic agents for a variety of diseases.

Interaction with Nucleic Acids: The planar aromatic structure of the molecule suggests that it might interact with DNA or RNA, for example, through intercalation. This could have implications for its potential as an anticancer or antiviral agent.

Potential for Emerging Applications in Quantum Technologies and Advanced Materials

The unique photophysical and electronic properties of stilbene derivatives make them attractive candidates for applications in advanced materials and emerging technologies. researchgate.net The incorporation of a pyridyl and an aniline group in this compound could lead to materials with novel functionalities.

Future Directions in Materials Science:

Organic Light-Emitting Diodes (OLEDs): Fluorescent stilbene derivatives are used as emitters in OLEDs. ntu.edu.tw The fluorescence properties of this compound and its derivatives should be investigated in the solid state to assess their potential for use in light-emitting devices.

Nonlinear Optical (NLO) Materials: The extended π-conjugated system and the presence of donor and acceptor groups suggest that this compound may exhibit nonlinear optical properties. This could make it useful for applications in optical communications and data storage.

Functional Polymers: The vinyl group in this compound could be used to incorporate it into polymer chains, leading to functional materials with tailored optical and electronic properties. nih.govmdpi.com

Quantum Dots: While not a direct application, the tunable fluorescence of stilbene derivatives could be relevant to the development of organic-based quantum dots or fluorescent nanoparticles for imaging and sensing applications. The ability to chelate metal ions could also be exploited in the formation of luminescent coordination polymers.

Q & A

Q. How to design experiments probing the compound’s role in photoactive materials?

  • Methodological Answer :
  • Photoluminescence Studies : Measure quantum yields (integrating sphere) under UV excitation (λ = 365 nm).
  • Electrochemical Impedance Spectroscopy (EIS) : Assess charge transport in thin films.
  • TD-DFT Calculations : Correlate excited-state transitions with experimental spectra .

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3-[(E)-2-Pyridin-2-ylvinyl]aniline

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